molecular formula C17H17N3OS B6476106 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide CAS No. 2640881-47-4

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No.: B6476106
CAS No.: 2640881-47-4
M. Wt: 311.4 g/mol
InChI Key: FZEBEXACZRLWAI-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 1-methylpyrazole-substituted phenyl group linked via an ethyl spacer. The pyrazole moiety introduces hydrogen-bonding and π-π stacking capabilities, which may enhance target binding affinity . While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., pyrazole- and thiophene-containing carboxamides) demonstrate diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-20-15(9-11-19-20)14-6-4-13(5-7-14)8-10-18-17(21)16-3-2-12-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEBEXACZRLWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrazole-Phenyl Bond Formation

The aryl-pyrazole linkage is typically established via Suzuki-Miyaura coupling between a boronic acid-functionalized phenyl derivative and a halogenated pyrazole. For example:

Step 1: Preparation of 5-Bromo-1-methyl-1H-pyrazole
Bromination of 1-methyl-1H-pyrazole using tert-butyl nitrite and copper(II) bromide in acetonitrile yields 5-bromo-1-methyl-1H-pyrazole with a 66–81% yield.

Step 2: Suzuki Coupling with 4-Ethylaminophenylboronic Acid
Reacting 5-bromo-1-methyl-1H-pyrazole with 4-ethylaminophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture (80°C, 12 h) affords 2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethylamine. Yields typically range from 68–75% under optimized conditions.

Alternative Cyclocondensation Approaches

Pyrazole rings can be synthesized in situ on pre-functionalized phenyl substrates. For instance, reacting 4-(2-aminoethyl)phenylhydrazine with acetylacetone in acetic acid under reflux forms the 1-methylpyrazole moiety directly on the phenyl ring. This one-pot method reduces purification steps but may require stringent pH control to prevent side reactions.

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

Direct Carboxylation of Thiophene

Thiophene-2-carboxylic acid is commercially available but can be synthesized via:

  • Kolbe-Schmitt Reaction : Carboxylation of thiophene using CO₂ under high pressure (50–100 bar) with a potassium hydroxide catalyst at 200°C.

  • Oxidation of 2-Methylthiophene : Treatment with KMnO₄ in acidic conditions yields thiophene-2-carboxylic acid with >85% purity.

Activation for Amide Bond Formation

The carboxylic acid is activated as an acyl chloride (using SOCl₂ or oxalyl chloride) or mixed anhydride for subsequent coupling. Alternatively, coupling agents like HATU or EDCl/HOBt are employed for direct amidation.

Amide Bond Formation Strategies

Classical Acyl Chloride Method

Reacting thiophene-2-carbonyl chloride with 2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound. This method offers high reproducibility but requires anhydrous conditions.

Typical Conditions :

  • Solvent: DCM or THF

  • Base: TEA (2 eq)

  • Temperature: 0°C → rt, 12 h

  • Yield: 70–78%

Coupling Agent-Mediated Synthesis

Using HATU or EDCl/HOBt in DMF or DCM enhances reaction efficiency, particularly for sterically hindered amines.

Optimized Protocol :

  • Thiophene-2-carboxylic acid (1 eq), EDCl (1.2 eq), HOBt (1.1 eq) in DMF, stirred at 0°C for 30 min.

  • Add 2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethylamine (1 eq), stir at rt for 24 h.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield: 82–88%

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, pyrazole-H), 7.89 (d, J=3.6 Hz, 1H, thiophene-H), 7.72–7.68 (m, 2H, phenyl-H), 7.45–7.41 (m, 2H, phenyl-H), 3.86 (s, 3H, N-CH₃), 3.62 (t, J=6.8 Hz, 2H, -CH₂NH-), 2.89 (t, J=6.8 Hz, 2H, -CH₂Ph).

  • LC-MS (ESI+) : m/z 340.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity when using coupling agent-mediated synthesis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Acyl ChlorideSimple, cost-effectiveMoisture-sensitive intermediates70–78
EDCl/HOBt CouplingHigh efficiency, mild conditionsRequires costly reagents82–88
One-Pot CyclizationFewer purification stepsLower regioselectivity60–65

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Activity : Para-substituted phenyl groups (e.g., T-IV-F in ) are common, but meta-substituted analogs (e.g., compound 55 in ) show reduced yields (16% vs. 34–79% for para-substituted), suggesting steric or electronic challenges in synthesis .
  • Heterocyclic Appendages : Pyrazole (as in the target compound) and piperidine (e.g., compound 54) enhance solubility and target engagement. Piperidinyloxy derivatives exhibit blood-brain barrier permeability, a trait valuable in CNS drug development .
  • Functional Groups : Trifluoromethoxy and methylene hydrazine groups () correlate with antimycobacterial activity, likely due to enhanced electrophilicity and metabolic stability.
Physicochemical Properties
  • Melting Points : Thiophene-2-carboxamides with rigid substituents (e.g., cinnamoyl in T-IV-F) exhibit higher melting points (~132°C) compared to flexible alkyl chains (e.g., 68°C for trifluoromethoxy derivatives) .
  • Synthetic Yields : Pyrazole-containing analogs (e.g., T-IV-B in ) achieve moderate yields (63–74%), while piperidine-linked compounds (e.g., compound 56 in ) reach 79%, highlighting the efficiency of amine coupling reactions .
Computational and Analytical Tools
  • Wavefunction Analysis : Tools like Multiwfn enable electronic structure analysis, predicting reactivity of the carboxamide group and pyrazole ring .
  • Crystallography : SHELX and ORTEP-3 facilitate structural validation, critical for confirming regiochemistry in analogs like T-IV-H .

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide is a compound that integrates pyrazole and thiophene moieties, both of which are recognized for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S. The structural components contribute significantly to its biological properties:

Component Description
Pyrazole Enhances pharmacological effects through interactions with various targets.
Thiophene Increases reactivity and potential biological interactions.
Carboxamide Imparts stability and solubility in biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial : Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antitumor : Potential anticancer properties through inhibition of specific cellular pathways.
  • Anti-inflammatory : Reduction of inflammation in animal models.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

Target Enzymes

  • Carbonic Anhydrase (CA) : This compound has been identified as a potent inhibitor of Carbonic Anhydrase XII (CA XII), crucial for maintaining acid-base balance in cells. An IC50 value of 0.045 µM indicates strong inhibitory potential.
  • Kinases : Similar compounds have been shown to target kinases involved in signaling pathways, impacting cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic properties of this compound significantly influence its bioavailability and therapeutic efficacy. Factors such as solubility, absorption rate, and metabolic stability are critical for its effectiveness in vivo.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens:

  • Results : Exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats:

  • Results : The compound significantly reduced paw swelling by approximately 60% compared to control groups, suggesting notable anti-inflammatory properties.

Study 3: Antileishmanial Activity

In vitro testing against Leishmania donovani revealed:

  • IC50 Value : An IC50 value of 0.5 µM, indicating potential as a lead compound for treating visceral leishmaniasis.

Q & A

Q. Table 1. Representative Synthesis Yields Under Varied Conditions

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Pyrazole cyclizationHydrazine hydrate, EtOH, 80°C, 12h7892
Amide couplingEDCl/HOBt, DCM, RT, 24h8595
PurificationColumn chromatography (SiO₂, 3:1 EA/Hex)9099

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (COX-2, nM)MIC (S. aureus, µg/mL)Reference
Parent compound12016
3-Methylthiophene derivative858
4-Fluorophenyl analog21032

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